molecular formula C20H22F6N2O6 B6144510 bis(2-amino-1-[4-(trifluoromethyl)phenyl]ethan-1-ol), oxalic acid CAS No. 1181458-06-9

bis(2-amino-1-[4-(trifluoromethyl)phenyl]ethan-1-ol), oxalic acid

Cat. No.: B6144510
CAS No.: 1181458-06-9
M. Wt: 500.4 g/mol
InChI Key: STINJQBWMLPUBE-UHFFFAOYSA-N
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Description

Bis(2-amino-1-[4-(trifluoromethyl)phenyl]ethan-1-ol), oxalic acid: is a compound that combines the properties of an amino alcohol with the unique characteristics of a trifluoromethyl-substituted aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(2-amino-1-[4-(trifluoromethyl)phenyl]ethan-1-ol) typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-(trifluoromethyl)benzaldehyde.

    Reductive Amination: The aldehyde is subjected to reductive amination with 2-aminoethanol in the presence of a reducing agent such as sodium cyanoborohydride. This step forms the amino alcohol.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

For the oxalic acid salt formation, the purified amino alcohol is reacted with oxalic acid in a suitable solvent like ethanol to yield the final compound.

Industrial Production Methods

While the detailed industrial production methods are proprietary, they generally follow similar steps to the laboratory synthesis but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino alcohol can undergo oxidation to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form simpler amines or alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, bis(2-amino-1-[4-(trifluoromethyl)phenyl]ethan-1-ol), oxalic acid is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique electronic properties that are valuable in the design of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is used to study the effects of trifluoromethyl-substituted compounds on biological systems. It serves as a model compound for understanding the interaction of fluorinated molecules with enzymes and receptors.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties are exploited in the creation of polymers and coatings with enhanced performance characteristics.

Mechanism of Action

The mechanism by which bis(2-amino-1-[4-(trifluoromethyl)phenyl]ethan-1-ol), oxalic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, often through hydrophobic interactions and electronic effects. This binding can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Bis(2-amino-1-[3,5-bis(trifluoromethyl)phenyl]ethan-1-ol)
  • Bis(2-amino-1-[4-(difluoromethyl)phenyl]ethan-1-ol)
  • Bis(2-amino-1-[4-(trifluoromethyl)phenyl]propan-1-ol)

Uniqueness

Compared to similar compounds, bis(2-amino-1-[4-(trifluoromethyl)phenyl]ethan-1-ol), oxalic acid is unique due to its specific substitution pattern and the presence of the oxalic acid salt. This combination imparts distinct physical and chemical properties, such as enhanced solubility and stability, making it particularly useful in various research and industrial applications.

Properties

IUPAC Name

2-amino-1-[4-(trifluoromethyl)phenyl]ethanol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C9H10F3NO.C2H2O4/c2*10-9(11,12)7-3-1-6(2-4-7)8(14)5-13;3-1(4)2(5)6/h2*1-4,8,14H,5,13H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STINJQBWMLPUBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CN)O)C(F)(F)F.C1=CC(=CC=C1C(CN)O)C(F)(F)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F6N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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